molecular formula C21H26N2O3 B2475077 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone CAS No. 2034359-26-5

1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B2475077
CAS No.: 2034359-26-5
M. Wt: 354.45
InChI Key: WHFADRJQVXKFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a methoxypiperidine group, an azetidine ring, and a naphthalen-2-yloxy group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Methoxypiperidine Intermediate: Starting from piperidine, the methoxy group can be introduced via nucleophilic substitution.

    Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling with Naphthalen-2-yloxy Group: The final step involves coupling the methoxypiperidine-azetidine intermediate with a naphthalen-2-yloxy group using reagents like coupling agents under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Pathways: Interference with biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(phenyl)ethanone: Similar structure but with a phenyl group instead of a naphthalen-2-yloxy group.

    1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(benzyl)ethanone: Contains a benzyl group instead of a naphthalen-2-yloxy group.

Uniqueness

1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-25-19-8-10-22(11-9-19)18-13-23(14-18)21(24)15-26-20-7-6-16-4-2-3-5-17(16)12-20/h2-7,12,18-19H,8-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFADRJQVXKFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.